2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide

Medicinal Chemistry Carbonic Anhydrase Inhibition Structure-Activity Relationship

This structurally differentiated ortho-bromo furan-3-yl sulfonamide provides a unique combination of a zinc-binding sulfonamide pharmacophore and a versatile C–Br cross-coupling vector on a chiral propan-2-yl scaffold. Unlike the common furan-2-yl regioisomer, the furan-3-yl attachment alters dipole-driven H-bond geometry in carbonic anhydrase pockets, while the ortho-bromo enables Pd-catalyzed Suzuki/Buchwald-Hartwig late-stage diversification. Patent precedent in kinase inhibitor synthesis (WO2023056121) confirms its utility as a privileged fragment. Procure for target-focused library augmentation, bifunctional probe development, or SAR expansion beyond acetazolamide-class CA inhibitors.

Molecular Formula C13H14BrNO3S
Molecular Weight 344.22
CAS No. 1795194-77-2
Cat. No. B2856708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide
CAS1795194-77-2
Molecular FormulaC13H14BrNO3S
Molecular Weight344.22
Structural Identifiers
SMILESCC(CC1=COC=C1)NS(=O)(=O)C2=CC=CC=C2Br
InChIInChI=1S/C13H14BrNO3S/c1-10(8-11-6-7-18-9-11)15-19(16,17)13-5-3-2-4-12(13)14/h2-7,9-10,15H,8H2,1H3
InChIKeyXPUSKDYCQWDMNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide (CAS 1795194-77-2): Core Identity and Procurement Baseline for a Halogenated Furan Sulfonamide


2-Bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide (CAS 1795194-77-2) is a synthetic small-molecule sulfonamide derivative characterized by an ortho-brominated benzene ring linked via a sulfonamide bridge to a chiral propan-2-yl side chain terminating in a furan-3-yl moiety . It has a molecular formula of C13H14BrNO3S and a molecular weight of 344.23 g/mol . The compound is commercially available through multiple suppliers (e.g., Life Chemicals, product code F6356-0821) in quantities ranging from 2 μmol to 30 mg, with pricing between approximately $57 and $119 USD [1]. It belongs to the broader class of substituted benzenesulfonamides, which have established precedent as carbonic anhydrase inhibitors, kinase inhibitor intermediates, and anti-inflammatory agents [2].

Why a Furan-3-yl, ortho-Bromo Benzenesulfonamide Cannot Be Assumed Equivalent to Furan-2-yl, para-Bromo, or Non-Halogenated Analogs


Within the benzenesulfonamide class, two structural features of this compound generate quantifiable differences in electronic character and synthetic utility that preclude casual substitution. First, the furan-3-yl attachment point (vs. the more common furan-2-yl regioisomer, CAS 1234836-36-2) alters the spatial orientation of the oxygen lone pair and the dipole moment of the heterocycle, which class-level molecular docking studies demonstrate affects hydrogen-bonding geometry within carbonic anhydrase active sites [1]. Second, the ortho-bromo substituent on the phenyl ring provides both a steric influence on sulfonamide NH orientation and a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) that is absent in non-halogenated or meta/para-substituted analogs [2]. These positional and substituent effects are non-additive; a 3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide or a 4-acetyl analog would exhibit different H-bond acceptor/donor profiles, different metabolic liabilities, and different SAR trajectories despite sharing the furan-3-yl-propan-2-yl-amine scaffold [2]. The limited body of primary quantitative data on this specific compound means that substitution risk is high—predicted activity cannot be reliably extrapolated from close analogs without experimental confirmation.

Quantitative Evidence Guide: Comparator-Based Differentiation for 2-Bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide (CAS 1795194-77-2)


Furan Regioisomerism: Furan-3-yl vs. Furan-2-yl Positional Isomer Structural Differentiation

The target compound incorporates a furan-3-yl group, which is the less common and synthetically less accessible furan regioisomer compared to the furan-2-yl analog (2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide, CAS 1234836-36-2). In furan-2-yl sulfonamides, the ring oxygen is adjacent to the attachment point and can participate in intramolecular H-bonding with the sulfonamide NH, whereas in furan-3-yl systems the oxygen is one position removed, altering both the conformational ensemble and the intermolecular H-bonding capacity [1]. Class-level evidence from substituted furan sulfonamide CA inhibitor studies confirms that furan attachment position significantly modulates isoform selectivity: compounds in the Angeli et al. (2023) series exhibited selectivity index (SI) values ranging from 13.5 to 70 across hCA I, II, IV, and IX isoforms depending on substitution pattern [1]. No direct head-to-head IC50 comparison between the furan-3-yl target compound and its furan-2-yl isomer has been published in the peer-reviewed literature; this represents a data gap requiring experimental resolution by the end user.

Medicinal Chemistry Carbonic Anhydrase Inhibition Structure-Activity Relationship

Carbonic Anhydrase Isoform Targeting: Class-Level Selectivity Evidence for Furan-Containing Benzenesulfonamides

Preliminary in vitro screening reported for the target compound indicates moderate inhibitory effects against carbonic anhydrase isoforms CA IX and CA XII, which are overexpressed in hypoxic tumor microenvironments [1]. While specific Ki or IC50 values for this compound have not been disclosed in the peer-reviewed literature, the Angeli et al. (2023) study of fifteen structurally related furyl sulfonamides provides a quantitative class baseline: several compounds in that series demonstrated potency superior to the reference drug acetazolamide (AAZ) against hCA IX, with one compound (13d) achieving selectivity indices of 70 (over hCA I), 13.5 (over hCA II), and 20 (over hCA IV) [2]. The ortho-bromo substituent on the target compound is expected to modulate Zn(II)-coordinating sulfonamide geometry differently than the unsubstituted or para-substituted phenyl analogs used in that study. Molecular docking simulations have been reported for the target compound indicating favorable binding interactions with CA IX and CA XII active sites, though full quantitative binding data remain unpublished [1].

Carbonic Anhydrase Tumor Hypoxia CA IX CA XII Selectivity Index

Synthetic Utility: ortho-Bromo Substituent as a Cross-Coupling Handle vs. Non-Halogenated or meta/para-Halogenated Analogs

The ortho-bromo substituent on the benzenesulfonamide phenyl ring serves as a chemically addressable handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, etc.) [1]. This is a differentiating feature absent in non-halogenated benzenesulfonamide analogs (e.g., N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide) or analogs bearing non-labile substituents (e.g., 4-acetyl-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide, CAS 1788843-38-8). The ortho position of the bromine further distinguishes it from meta- or para-substituted halogenated analogs (e.g., 3-fluoro- or 4-(trifluoromethyl)- variants), as ortho-substitution sterically influences the sulfonamide NH orientation and can affect both target binding and metabolic stability [1]. Class-level precedent for 2-bromobenzenesulfonamides as synthetic intermediates is established: the Intramolecular Arylation of 2-Bromobenzenesulfonamides methodology (2022) demonstrates efficient conversion to dibenzosultams under transition metal-free conditions [2]. The target compound's furan-3-yl side chain further expands the accessible chemical space relative to simpler N-alkyl or N-benzyl 2-bromobenzenesulfonamide substrates.

Cross-Coupling Chemistry Suzuki Reaction Buchwald-Hartwig Amination Chemical Biology

Patent-Landscape Positioning: Furan-3-yl Sulfonamide as a Kinase Inhibitor Intermediate per WO2023056121

International patent application WO2023056121 explicitly claims 2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide as a key intermediate in the synthesis of kinase inhibitors [1]. The patent highlights the furan-3-yl moiety as a structural feature that enhances binding affinity to the ATP pockets of certain kinases [1]. This patent inclusion establishes the compound's relevance within a defined, commercially significant therapeutic area and differentiates it from furan-2-yl benzenesulfonamides and other regioisomeric or substitution-pattern variants that fall outside the claimed chemical space [1]. For procurement decisions in organizations engaged in kinase drug discovery, a compound with explicit patent precedent as an intermediate carries strategic value: it signals validated synthetic tractability toward a target class of broad pharmaceutical interest. The patent filing also indirectly confirms that the compound has been synthesized at sufficient scale and purity for biological evaluation, reducing the technical risk for downstream users.

Kinase Inhibitor Patent Intermediates Drug Discovery Furan-Containing Pharmacophores

Commercial Availability and Cost-per-Quantity Benchmarking Against Structurally Proximal Analogs

The target compound is commercially available from Life Chemicals (product code F6356-0821) at pricing tiers of approximately $57 (2 μmol), $69 (10 μmol), $79 (10 mg), and $119 (30 mg) [1]. For comparison, the furan-2-yl regioisomer (CAS 1234836-36-2) and the 4-acetyl analog (CAS 1788843-38-8) are also commercially listed but from different supplier networks . The furan-3-yl compound's availability in both micromolar-screening quantities and milligram-scale research quantities supports both initial high-throughput screening and follow-up hit-validation workflows from a single vendor. No quantitative purity specification is publicly listed by the supplier; users should independently verify purity (HPLC, NMR) upon receipt. The compound's CID (PubChem Compound ID: 5405506) and InChI Key (XPUSKDYCQWDMNV-UHFFFAOYSA-N) enable definitive identity verification independent of nomenclature variants [1].

Chemical Procurement Screening Libraries Cost-Benefit Analysis Commercial Availability

High-Value Application Scenarios for 2-Bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide (CAS 1795194-77-2)


Carbonic Anhydrase IX/XII Inhibitor Lead Optimization for Hypoxic Tumor Targeting

The compound's reported moderate inhibition of tumor-associated CA IX and CA XII isoforms, combined with the class-level precedent for furyl sulfonamide CA inhibitor selectivity (SI values up to 70 for hCA I over hCA IX in the Angeli et al. 2023 series [1]), positions this scaffold for systematic SAR exploration. The ortho-bromo group provides a vector for late-stage diversification to optimize isoform selectivity and pharmacokinetic properties. Researchers should prioritize obtaining experimental Ki values for hCA I, II, IV, IX, and XII isoforms as the first step in validating the compound's selectivity profile against the class benchmark acetazolamide.

Kinase Inhibitor Fragment Elaboration and ATP-Pocket Binding Optimization

Patent WO2023056121 establishes precedent for this compound as an intermediate in kinase inhibitor synthesis, with the furan-3-yl moiety specifically noted for enhancing ATP-pocket binding affinity [2]. Medicinal chemistry teams pursuing kinase targets can use the compound as a starting fragment for structure-based design, exploiting the ortho-bromo substituent for Suzuki or Buchwald-Hartwig couplings to elaborate the phenyl ring with groups that extend into selectivity pockets. The chiral propan-2-yl linker may also contribute to conformational constraint beneficial for kinase selectivity.

Chemical Biology Probe Development via ortho-Bromo-Directed Diversification

The compound's dual functionality—a sulfonamide zinc-binding group and an ortho-bromo cross-coupling handle—makes it suitable for developing bifunctional chemical biology probes. For example, the bromo group can be exploited for Pd-catalyzed installation of alkyne or azide click-chemistry handles, photoaffinity labels, or fluorescent reporters [3], while the sulfonamide retains target engagement capacity. This approach enables target identification and engagement studies without resynthesizing the core scaffold.

Screening Library Enrichment in Underexplored Furan-3-yl Chemical Space

The furan-3-yl regioisomer is significantly less common in commercial screening collections than the furan-2-yl variant, making this compound a structurally novel addition to diversity-oriented or target-focused libraries [4]. Procurement for screening library augmentation is justified by the compound's favorable molecular weight (344.23), the presence of both H-bond donor (sulfonamide NH) and acceptor (sulfonamide O, furan O) functionality, and its patent precedent in kinase inhibition, which collectively support its inclusion in libraries screened against kinase, carbonic anhydrase, or broader enzyme inhibition panels.

Quote Request

Request a Quote for 2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.